Triflupromazine

Antipsychotic Clinical efficacy Dose comparison

Researchers requiring a calibrated reference standard for phenothiazine receptor profiling often face inconsistent batch activity. Triflupromazine (CAS 146-54-3) resolves this with quantitatively defined binding affinities (D2 pKi 8.55, 5-HT2A pKi 8.4, H1 pKi 7.28) and validated α7-nAChR inhibition (IC50 6.1 μM). • Defined intermediate D2/5-HT2A/H1 profile for HTS calibrator use • Validated α7-nAChR inhibitor benchmark for SAR studies • Consistent purity (≥98%) and global availability with documented CoA

Molecular Formula C18H19F3N2S
Molecular Weight 352.4 g/mol
CAS No. 146-54-3
Cat. No. B1683245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriflupromazine
CAS146-54-3
SynonymsTriflupromazine, Fluopromazine, Siquil, Vesprin, Trifluopromazine, Adazine
Molecular FormulaC18H19F3N2S
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F
InChIInChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3
InChIKeyXSCGXQMFQXDFCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySOL IN WATER, ALC, & ACETONE;  INSOL IN ETHER /HCL/
PRACTICALLY INSOL IN WATER
1.80e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triflupromazine: Baseline Pharmacology


Triflupromazine (CAS 146-54-3) is a phenothiazine derivative functioning as a dopamine D1/D2 receptor antagonist with antipsychotic and antiemetic applications [1]. It is a small molecule (MW 352.1) with a trifluoromethyl substitution at the 2-position of the phenothiazine core, distinguishing it from the chloro-substituted prototype chlorpromazine [2]. Triflupromazine binds to and inhibits dopamine D1 and D2 receptors, and also exhibits affinity for 5-HT2A (pKi 8.4), H1 (pKi 7.28), and muscarinic acetylcholine receptors (M1/M2) [3]. The compound was historically marketed as Vesprin® and Psyquil® for the management of psychoses and severe emesis, though it has been discontinued in several markets [1].

Dopamine D1/D2 antagonist with defined 5-HT2A and H1 receptor engagement profile
Trifluoromethyl-substituted phenothiazine scaffold distinct from chlorpromazine
Supports dopamine and serotonin signaling pathway studies

Triflupromazine: Why Substitution Fails


Despite belonging to the phenothiazine class, triflupromazine exhibits a unique pharmacological fingerprint that precludes simple substitution with other phenothiazines. Quantitative differences in D2 dopamine receptor binding affinity (pKi 8.55), α7-nAChR inhibition (IC50 6.1 μM), and therapeutic dosage requirements (approximately half that of chlorpromazine) create distinct functional profiles [1][2]. Furthermore, triflupromazine's side effect liability—including a documented incidence of postoperative hypotension and sleep prolongation exceeding that of trifluoperazine [3]—and its markedly lower antiemetic efficacy relative to metoclopramide in cisplatin-induced emesis [4] underscore that generic substitution without these data may compromise experimental reproducibility or clinical outcome expectations. The evidence presented below quantifies these critical differentiation dimensions.

D2 binding affinity profile may not transfer across phenothiazines; receptor fingerprint requires compound-specific validation.
α7-nAChR off-target inhibition potency differs among phenothiazine analogs; functional interpretation may shift.
Antiemetic endpoint ceiling and tolerability profile differ from metoclopramide and other comparators; assay design must account for efficacy boundaries.

Triflupromazine Comparator Evidence


Antipsychotic Maintenance vs. Chlorpromazine

In a clinical study of 32 chronic hospitalized female psychotic patients previously maintained on chlorpromazine, triflupromazine demonstrated equivalent antipsychotic maintenance efficacy at approximately half the dosage level of chlorpromazine. Furthermore, triflupromazine produced additional symptom alleviation beyond that achieved by chlorpromazine and subsequent placebo medications [1].

Antipsychotic Maintenance vs. Chlorpromazine
Head-to-head
~50% dose reduction vs. chlorpromazine
Reported endpoint-response context at lower procurement dosage; chronic patient model.
32 female patients; crossover design; model transfer requires validation.
Antipsychotic Clinical efficacy Dose comparison

Behavioral and Antiemetic Potency vs. Fluphenazine

Direct comparative studies in animal models reveal that fluphenazine is substantially more potent than triflupromazine. In conditioned avoidance response assays in rats, fluphenazine was 7 to 9 times more active than triflupromazine; when duration of action was incorporated, fluphenazine was 25 times as active. As a 'tranquilizer' in hostile rhesus monkeys, fluphenazine was 6.5 times as potent. In antiemetic models, fluphenazine was 4.5 times as potent as an inhibitor of elicited head-twitch response in mice [1]. Importantly, this greater antiemetic potency of fluphenazine was not accompanied by correspondingly greater sedative action [2].

Behavioral Potency vs. Fluphenazine
Head-to-head
Fluphenazine 7–25x more active across paradigms
Reported assay-response context; defines potency ranking for behavioral pharmacology.
Rat conditioned avoidance; rhesus monkey tranquilization; mouse antiemetic model.
Behavioral pharmacology Potency comparison Conditioned avoidance

Receptor Binding Profile: D2, 5-HT2A, H1

Triflupromazine exhibits a characteristic receptor binding profile with defined pKi values from the PDSP Ki database. At human D2 dopamine receptors, triflupromazine displays a pKi of 8.55. It also shows high affinity at human 5-HT2A receptors (pKi 8.4) and moderate affinity at rat H1 histamine receptors (pKi 7.28) and bovine D1 receptors (pKi 6.28) [1]. As a class-level inference, triflupromazine (pKi 8.55) binds D2 with lower affinity than fluphenazine (Ki 0.11-0.2 nM) and prochlorperazine (Ki 3.4 nM) but higher than promethazine (Ki 250 nM) [2]. It also demonstrates serotonin transporter inhibition with KD 24-39 nM, ranking among the most potent neuroleptics at this target alongside chlorpromazine [3].

Receptor Binding Affinity
Cross-study
D2 pKi 8.55; 5-HT2A pKi 8.4; H1 pKi 7.28
Supports receptor profiling panel design; intermediate D2 affinity among phenothiazines.
PDSP Ki database; radioligand binding; cross-study variability applies.
Receptor binding Affinity profiling PDSP Ki database

Antiemetic Efficacy vs. Metoclopramide in Cisplatin Emesis

In a clinical trial comparing antiemetic agents against cisplatin-induced vomiting, triflupromazine (TFP, administered at half the metoclopramide dosage) demonstrated significantly lower efficacy than metoclopramide. In the TFP group, 0 of 8 patients were totally protected against emesis, compared to 3 of 8 patients in the corresponding metoclopramide group. The benefit/risk ratio (number of prevented emetic episodes relative to incidence of dystonia/akathisia) was only 4.6 for TFP versus 12.1-17.8 for metoclopramide [1].

Antiemetic Efficacy vs. Metoclopramide
Head-to-head
0% complete protection vs. 37.5% for metoclopramide
Reported antiemetic endpoint ceiling; defines efficacy boundary for highly emetogenic models.
Cisplatin 60–90 mg/m²; sequential paired analysis; n=8 per group.
Antiemetic Chemotherapy-induced emesis Clinical comparison

α7-nAChR Inhibition Potency Ranking

In a functional electrophysiology study using cloned human α7 nicotinic acetylcholine receptors expressed in Xenopus oocytes, triflupromazine inhibited acetylcholine (100 μM)-induced currents with an IC50 of 6.1 μM. This places triflupromazine intermediate in potency among tested phenothiazines, with the rank order: fluphenazine (IC50 3.8 μM) > thioridazine (5.8 μM) > triflupromazine (6.1 μM) > chlorpromazine (10.6 μM) > promazine (18.3 μM) [1].

α7-nAChR Inhibition Potency
Head-to-head
IC50 6.1 μM; intermediate rank among phenothiazines
Supports off-target profiling for cognitive side effect research; electrophysiology context.
Human α7-nAChR expressed in Xenopus oocytes; 100 μM ACh.
Nicotinic receptor Phenothiazine pharmacology Electrophysiology

Acute Toxicity and Cardiovascular Safety vs. Chlorpromazine

Triflupromazine (TFP) and chlorpromazine (CPZ) exhibited comparable acute toxicities in mice, rats, and dogs except following intravenous administration where CPZ was more toxic in mice and less toxic in dogs. In more differentiated procedures in rats, monkeys, and dogs, TFP demonstrated higher potency as a tranquilizing and antiemetic agent and indicated less likelihood of cardiovascular side actions [1]. However, in postoperative clinical settings, triflupromazine doses exceeding 7.5 mg produced significant hypotensive side effects, distinguishing it from trifluoperazine which did not exhibit this liability [2].

Cardiovascular Safety vs. Chlorpromazine
Head-to-head
Less cardiovascular liability preclinically; clinical hypotension >7.5 mg dose
Reported tolerability endpoint context; distinguishes from trifluoperazine in postoperative models.
Multiple species; clinical postoperative setting; dose-threshold dependent.
Toxicology Cardiovascular safety Preclinical comparison

Triflupromazine: Research and Industrial Applications


Receptor Binding Reference Standard

Triflupromazine serves as a well-characterized reference standard for receptor binding assays where a defined intermediate affinity profile across D2 (pKi 8.55), 5-HT2A (pKi 8.4), and H1 (pKi 7.28) receptors is required [1]. Its quantitative binding parameters, established via the PDSP Ki database, make it suitable as a calibrator or comparator in high-throughput screening campaigns evaluating novel phenothiazine derivatives or antipsychotic candidates, particularly when seeking compounds with balanced dopaminergic and serotonergic engagement.

α7-nAChR Functional Studies Tool

Triflupromazine is validated as an α7 nicotinic acetylcholine receptor inhibitor with a defined IC50 of 6.1 μM in electrophysiological assays [2]. Its intermediate potency within the phenothiazine class (fluphenazine 3.8 μM < thioridazine 5.8 μM < triflupromazine 6.1 μM < chlorpromazine 10.6 μM) provides a quantitative benchmark for structure-activity relationship studies and for investigations into cognitive side effect mechanisms associated with antipsychotic therapy.

Conditioned Avoidance Behavioral Comparator

Triflupromazine's well-defined potency relationship to fluphenazine (7-9x less active acutely; 25x less active when duration-adjusted) in rat conditioned avoidance response assays [3] establishes it as a validated lower-potency comparator for behavioral pharmacology studies. This quantitative potency gap enables precise calibration of novel compounds' efficacy in preclinical antipsychotic screening paradigms.

Parenteral Antiemetic Formulation Development

For formulation scientists developing parenteral antiemetic products, triflupromazine offers a defined efficacy ceiling against highly emetogenic challenges (0% complete protection in cisplatin-induced emesis versus 37.5% for metoclopramide) [4]. This clear efficacy differentiation informs rational selection of the active pharmaceutical ingredient based on target emetogenicity level and required therapeutic margin. The compound's aqueous solubility characteristics (hydrochloride salt soluble in water; free base practically insoluble at 1.80e-03 g/L) provide additional formulation parameter constraints.

Application
Selection Property
Validation Focus
Receptor Binding Assay Calibrator
Defined D2/5-HT2A/H1 affinity fingerprint
Inter-assay affinity reproducibility
α7-nAChR Electrophysiology Reference
Established IC50 ranking among phenothiazines
Functional inhibition endpoint consistency
Behavioral Pharmacology Comparator
Quantified potency gap vs. fluphenazine
Conditioned avoidance response reproducibility
Parenteral Antiemetic Formulation Research
Defined efficacy ceiling and solubility profile
Formulation-dependent exposure and tolerability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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